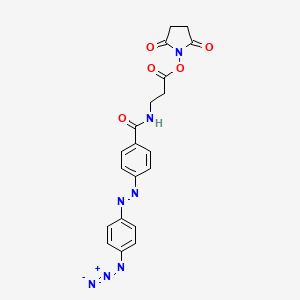![molecular formula C15H17N3O5S2 B1228276 2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1228276.png)
2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester
Vue d'ensemble
Description
2-[2-[(4-acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester is a sulfonamide.
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- The synthesis of related compounds to 2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester involves various chemical processes. For instance, a similar compound, (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, was synthesized from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate, and used in allylation reactions (Schleusner et al., 2004).
- Another related study involved the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to form 2-acetyl(arylsulfonyl)amino derivatives (Dovlatyan et al., 2004).
Application in Dye Synthesis
- Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, a compound closely related to the one , was used in the synthesis of novel styryl dyes. These dyes showed promising fluorescence in solution and dyeing properties on polyester (Rangnekar & Sabnis, 2007).
Development of Pharmaceutical Compounds
- A study on the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids involved hydrolytic transformations of similar compounds, leading to the production of N-arylsulfonyl-2-[4-carboxymethyloxy(or sulfanyl)phenyl]-2-aminoacetic acids. These compounds have potential pharmaceutical applications (Rudyakova et al., 2006).
Antimicrobial and Antitumor Activities
- Some derivatives of similar compounds, such as 2‐(2‐Cyano‐acetylamino)‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐3‐carboxylic acid ethyl ester, were synthesized and evaluated for antioxidant and antitumor activities. These studies suggest potential applications in developing new therapeutic agents (Gouda & Abu‐Hashem, 2011).
Electrochemical and Polymer Studies
- Conducting polymers of related compounds, such as octanoic acid 2-thiophen-3-yl-ethyl ester, were synthesized and their electrochromic properties studied. These studies have implications for materials science and electronics (Sacan et al., 2006).
Propriétés
Nom du produit |
2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester |
|---|---|
Formule moléculaire |
C15H17N3O5S2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
ethyl 2-[2-[(4-acetamidophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H17N3O5S2/c1-3-23-14(20)8-12-9-24-15(17-12)18-25(21,22)13-6-4-11(5-7-13)16-10(2)19/h4-7,9H,3,8H2,1-2H3,(H,16,19)(H,17,18) |
Clé InChI |
VISGQGQJQWSXHJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1228206.png)

![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1228211.png)
![3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester](/img/structure/B1228213.png)


